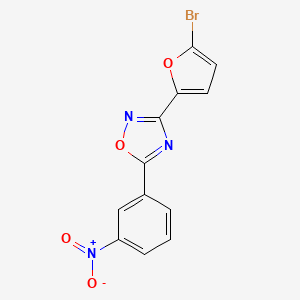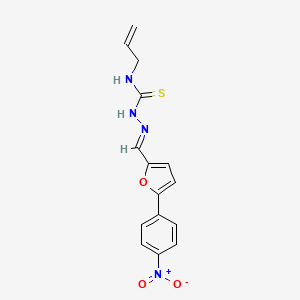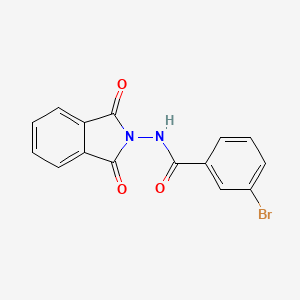![molecular formula C17H21N3OS B5563570 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)
3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the methylthio group indicates that a sulfur atom is involved, which can contribute to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an imidazole ring attached to a piperidine ring via a carbon atom. The acetyl group is likely connected to the piperidine ring, and the methylthio group is probably attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and piperidine rings, as well as the acetyl and methylthio groups. The nitrogen atoms in the rings, the carbonyl group in the acetyl group, and the sulfur atom in the methylthio group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms could make it a polar molecule, affecting its solubility in different solvents .科学的研究の応用
ACAT Inhibitors for Disease Treatment
- Research on compounds similar to 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, like K-604, shows promise in treating diseases involving ACAT-1 overexpression. K-604 demonstrates significant inhibition of human ACAT-1 and shows potential for treating incurable diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Applications
- Derivatives of this compound, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives showed excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemotherapy Against Tropical Diseases
- Complexes containing similar imidazole and piperidine structures have been prepared for potential use in chemotherapy against tropical diseases. The study focused on copper complexes with CTZ and KTZ, aiming to develop new metal-based chemotherapy options (Navarro et al., 2000).
Antifungal Activity
- Ketoconazole, a compound structurally related to this compound, has been studied for its potent antifungal activity. It demonstrates high efficacy against various fungal infections (Heeres, Backx, Mostmans, & Cutsem, 1979).
Human Histamine H3 Receptor Agonists
- Piperidine derivatives, including 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine, have been designed as potential human histamine H3 receptor agonists. These compounds showed moderate to high affinity and selectivity, indicating their potential in treating related disorders (Ishikawa et al., 2010).
Pharmacological Analysis
- Ketoconazole, a compound with a structure resembling this compound, has been studied using a Ketoconazole Ion-Selective Electrode for pharmacological analysis (Shamsipur & Jalali, 2000).
作用機序
将来の方向性
特性
IUPAC Name |
1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-22-15-6-4-13(5-7-15)11-16(21)20-10-2-3-14(12-20)17-18-8-9-19-17/h4-9,14H,2-3,10-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNKBKNCHHUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)

![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)


